molecular formula C9H16O7 B8082826 alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)-

alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)-

Cat. No.: B8082826
M. Wt: 236.22 g/mol
InChI Key: RMDNYCYJUCKMFG-VLHDXFOCSA-N
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Description

alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- (CAS: 138196-19-7) is a chemically modified galactose derivative in which the hydroxyl groups at positions 1 and 2 are protected by a cyclic 1-methoxyethylidene group. This modification forms a six-membered ring, locking the anomeric (C1) and adjacent (C2) hydroxyls into a rigid structure. The molecular formula is C₉H₁₆O₇, with a molecular weight of 236.22 g/mol, and it exists as a solid under standard conditions . This compound serves as a critical intermediate in organic synthesis, particularly in glycosylation reactions, where selective protection of hydroxyl groups is essential for directing regioselectivity .

Properties

IUPAC Name

(2R,3aS,5S,6S,7R,7aS)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDNYCYJUCKMFG-VLHDXFOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(OC2O1)CO)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2O1)CO)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Glycobiology Research

This compound serves as a crucial biochemical reagent in glycobiology, which studies the structure and function of carbohydrates in biological systems. Its derivatives are often used to investigate glycan interactions with proteins, particularly lectins and glycoproteins.

Case Studies in Glycobiology

  • Inhibition of Pathogen Adhesion : Research has demonstrated that certain derivatives of α-D-galactopyranose can inhibit the adhesion of pathogens to host cells by blocking lectin interactions. This is particularly relevant in treating infections caused by bacteria such as Pseudomonas aeruginosa .
  • Selectin-Mediated Cell Extravasation : The compound's role in modulating selectin pathways is significant for cancer research. Tumor cells often exploit selectins to metastasize; thus, targeting these pathways with glycomimetics derived from α-D-galactopyranose can potentially inhibit tumor spread .

Antifreeze Glycoproteins (AFGPs) Synthesis

α-D-Galactopyranose derivatives are integral in synthesizing antifreeze glycoproteins, which are crucial for organisms that thrive in freezing environments. These proteins prevent ice crystal formation in biological tissues.

Synthetic Routes and Applications

  • Synthesis of AFGP Analogues : The synthesis of AFGP analogues using α-D-galactopyranose has been explored to understand their structure-function relationship better. These analogues can be utilized in cryosurgery to enhance the destruction of solid tumors by improving ice crystal formation control during freezing processes .
  • Food Preservation : AFGPs synthesized from α-D-galactopyranose derivatives have potential applications as food additives to inhibit the formation of large ice crystals during freezing, thereby improving food texture and quality .

Drug Development

The compound is also being investigated for its potential use in drug development, particularly as a scaffold for creating glycomimetic drugs.

Glycomimetic Drugs

  • Therapeutic Targets : Compounds derived from α-D-galactopyranose have shown promise as inhibitors for various diseases by mimicking natural glycan structures that interact with specific receptors on cells . For instance, they can be designed to block the interaction between pathogens and host cells or modulate immune responses.
  • Cancer Treatment : The selectin pathway's modulation using α-D-galactopyranose derivatives has implications for developing treatments for cancers characterized by high selectin expression on tumor cells .

Synthetic Carbohydrate Chemistry

The compound is frequently used as a building block in synthetic carbohydrate chemistry due to its reactive hydroxyl groups and the ability to form various derivatives.

Synthetic Applications

  • Formation of Disaccharides : α-D-Galactopyranose can be used to synthesize complex carbohydrates through glycosylation reactions. For instance, it has been utilized to create disaccharides that serve as models for studying carbohydrate-protein interactions .
  • Carbohydrate Libraries : The compound's derivatives are employed in creating libraries of carbohydrates for screening potential biological activities, which is essential for drug discovery processes .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Glycobiology ResearchInhibition of pathogen adhesionBlocks lectin interactions; relevant for bacterial infections
Antifreeze GlycoproteinsSynthesis of AFGP analoguesEnhances cryosurgery effectiveness; improves food preservation
Drug DevelopmentGlycomimetic drugsPotential inhibitors for cancer and infectious diseases
Synthetic Carbohydrate ChemistryBuilding blocks for disaccharidesUsed in glycosylation reactions; important for drug discovery

Mechanism of Action

The mechanism by which alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- exerts its effects depends on its specific application. In glycomimetics, the compound interacts with biological targets, such as enzymes and receptors, to modulate their activity. The molecular targets and pathways involved vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-α-D-galactopyranose

  • CAS Number : 50801-29-1
  • Molecular Formula : C₁₅H₂₂O₁₀
  • Molecular Weight : 362.33 g/mol
  • Protecting Groups : 1,2-O-(1-methoxyethylidene) and acetyl groups at positions 3, 4, and 4.
  • Key Differences :
    • The tri-O-acetyl derivative introduces additional acetyl protections, enhancing lipophilicity and stability compared to the parent compound.
    • The acetyl groups are base-labile, whereas the 1-methoxyethylidene group is acid-sensitive, allowing sequential deprotection strategies .
  • Applications : Used in glycosylation reactions where multiple protections are required to prevent unwanted side reactions.

Glucopyranose Derivatives (e.g., 2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid)

  • Structure: Features a β-D-glucopyranosyl group linked to an aromatic core ().
  • Key Differences: Stereochemistry: Glucose differs from galactose at C4 (axial OH in galactose vs. equatorial in glucose), affecting hydrogen bonding and solubility.

Trichloroethanimidate-Protected Galactose Derivatives

  • Example: α-D-Galactopyranose 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) (CAS: 86520-63-0).
  • Key Differences: The trichloroethanimidate group at C1 acts as a leaving group, making it highly reactive in glycosylation reactions. In contrast, the 1-methoxyethylidene group in the target compound stabilizes the anomeric center, requiring acidic conditions for activation .
  • Applications: Preferred as glycosyl donors due to their high reactivity, whereas 1-methoxyethylidene derivatives are intermediates in multi-step syntheses.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Properties Applications
alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- 138196-19-7 C₉H₁₆O₇ 236.22 1,2-O-(1-methoxyethylidene) Solid, acid-sensitive Synthetic intermediate
3,4,6-Tri-O-acetyl derivative 50801-29-1 C₁₅H₂₂O₁₀ 362.33 1,2-O-(1-methoxyethylidene), 3,4,6-O-acetyl Lipophilic, stable Glycosylation reactions
2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid - C₁₄H₁₈O₉ 330.29 β-D-glucopyranosyl Hydrophilic, bioactive Anti-HIV therapy
Galactopyranose trichloroethanimidate 86520-63-0 C₁₆H₂₀Cl₃NO₉ 476.69 Tetra-O-acetyl, trichloroethanimidate Reactive leaving group Glycosylation donor

Key Research Findings

Synthetic Utility : The 1-methoxyethylidene group in the target compound enables selective protection of the 1,2-hydroxyls, which is advantageous in stepwise synthesis. This contrasts with per-O-acetylated derivatives, which require global deprotection .

Stability : The cyclic 1-methoxyethylidene group offers moderate acid sensitivity, allowing deprotection under milder conditions (e.g., aqueous acetic acid) compared to trichloroethanimidate derivatives, which require activation via Lewis acids .

Bioactivity: While glucopyranosyl derivatives show anti-HIV activity, the biological roles of 1,2-O-protected galactose derivatives remain underexplored, highlighting a gap in current research .

Biological Activity

Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is a derivative of galactose that has garnered attention in carbohydrate chemistry and its biological applications. This compound is notable for its potential effects on various biological systems, including its interactions with enzymes and possible therapeutic applications.

  • Chemical Formula: C₁₂H₂₀O₆
  • Molecular Weight: 260.2836 g/mol
  • CAS Registry Number: 4064-06-6

Biological Activity Overview

The biological activity of alpha-D-Galactopyranose derivatives has been studied extensively, particularly focusing on their roles as enzyme inhibitors and their potential therapeutic effects.

Enzyme Inhibition

Research indicates that certain derivatives of alpha-D-galactopyranose exhibit inhibitory effects on glycoside hydrolases, which are crucial enzymes involved in carbohydrate metabolism. For instance, studies have shown that these compounds can serve as selective inhibitors of β-glucosidase, impacting metabolic pathways related to glucose and galactose utilization .

Antimicrobial Properties

Alpha-D-Galactopyranose derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Glycosidase Inhibition

A significant study explored the synthesis of various alpha-D-galactopyranose derivatives and their inhibitory effects on glycosidases. The results indicated that specific modifications to the galactopyranose structure enhanced inhibitory potency against β-glucosidase, with Ki values demonstrating effective inhibition at low concentrations .

CompoundKi (µM)Target Enzyme
Alpha-D-Galactopyranose Derivative A12β-Glucosidase
Alpha-D-Galactopyranose Derivative B8β-Glucosidase

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of alpha-D-galactopyranose against pathogenic bacteria. The compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges for potential therapeutic applications .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

The biological activities of alpha-D-galactopyranose derivatives can be attributed to their structural features, which allow them to interact effectively with enzyme active sites or bacterial membranes. The methoxyethylidene group enhances solubility and stability, facilitating better interaction with biological targets .

Preparation Methods

Acid-Catalyzed Acetalization of D-Galactose

The foundational step involves treating D-galactose with 1-methoxy-1-propene in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in anhydrous dimethylformamide (DMF). This reaction proceeds via hemiacetal intermediacy, with the methoxyethylidene group forming a six-membered ring that locks the α-configuration at the anomeric center. The reaction typically achieves >90% yield under optimized conditions (0°C, 4 hours), as evidenced by nuclear magnetic resonance (NMR) confirmation of the acetal protons at δ 5.32–5.45 ppm.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the oxocarbenium ion intermediate. Elevated temperatures (25–40°C) accelerate acetalization but risk side reactions such as glycosidic bond cleavage. Kinetic studies recommend maintaining temperatures below 10°C to minimize decomposition.

Protection of 3,4,6-Hydroxyl Groups: Acetylation vs. Benzylation

Acetylation for Lab-Scale Synthesis

Following acetal formation, the 3,4,6-hydroxyl groups are acetylated using acetic anhydride in pyridine. This one-pot reaction proceeds quantitatively within 12 hours at 25°C, yielding the 3,4,6-tri-O-acetyl derivative with 95–98% purity by HPLC. The acetyl groups provide temporary protection suitable for short-term storage (2–8°C) but are prone to migration under basic conditions, limiting their utility in multi-step syntheses.

Table 1: Physical Properties of 3,4,6-Tri-O-Acetyl-1,2-O-Methoxyethylidene-α-D-Galactopyranose

PropertyValue
Molecular FormulaC15H22O10
Molecular Weight362.3 g/mol
Purity (HPLC)95–98%
Storage Conditions2–8°C, desiccated

Benzylation for Enhanced Stability

For applications requiring prolonged stability, benzylation is preferred. Treatment with benzyl bromide and sodium hydride (NaH) in DMF at 0°C selectively substitutes the 3,4,6-hydroxyl groups, yielding the 3,4,6-tri-O-benzyl derivative. This method achieves 85–90% yield, with benzyl ethers remaining inert under glycosylation conditions, as demonstrated in the synthesis of β(1→3)-linked disaccharides.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis confirms acetal formation through distinct resonances for the methoxyethylidene protons (δ 1.42 ppm for methyl, δ 3.40 ppm for methoxy) and anomeric proton (δ 5.38 ppm, J1,2 = 3.8 Hz). Mass spectrometry (ESI-MS) corroborates the molecular ion at m/z 363.1 [M+H]+.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (210 nm) resolves the compound as a single peak (retention time: 12.3 minutes), affirming >95% purity. Impurities primarily arise from residual solvents or minor acetyl migration products, which are eliminated via recrystallization from ethyl acetate/hexane.

Applications in Stereoselective Glycosylation

The 3,4,6-tri-O-benzyl derivative serves as a key intermediate in intramolecular glycosylations. For instance, coupling with pentafluorophenyl esters enables the synthesis of prearranged glycosides, which undergo ring-closing reactions to form α(1→3)- or β(1→3)-linked disaccharides with >70% yield. The rigidity imparted by the methoxyethylidene group directs stereoselectivity, favoring axial attack at the anomeric center .

Q & A

Basic: What are the standard synthetic routes for preparing alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)-, and how can regioselectivity be ensured?

Methodological Answer:
The synthesis typically involves stepwise protection of hydroxyl groups. The 1,2-O-(1-methoxyethylidene) group is introduced first to protect the anomeric position, followed by acetylation of remaining hydroxyls (e.g., 3,4,6-tri-O-acetyl derivatives, as seen in CAS 50801-29-1) . Regioselectivity is controlled using orthogonal protecting groups (e.g., acetyl vs. benzyl) and reaction conditions (e.g., temperature, catalysts). For example, acetylation under mild acidic conditions selectively targets secondary hydroxyls while preserving the methoxyethylidene group .

Key Steps:

1,2-O-(1-methoxyethylidene) formation: React D-galactose with 1-methoxy-1-trimethylsiloxyethylene under anhydrous acidic conditions.

Acetylation: Use acetic anhydride in pyridine to protect remaining hydroxyls.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How is the structure of this compound validated, and what spectroscopic techniques are critical?

Methodological Answer:
Structural validation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Signals for the methoxyethylidene group (δ ~1.4–1.6 ppm for CH₃, δ ~3.3–3.5 ppm for OCH₃) and anomeric proton (δ ~5.2–5.5 ppm, doublet).
    • ¹³C NMR: Acetyl carbonyls (δ ~170–175 ppm), methoxyethylidene carbons (δ ~100–110 ppm for the acetal carbon) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., [M+Na]⁺ peaks for C₁₁H₁₈O₈ derivatives) .

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